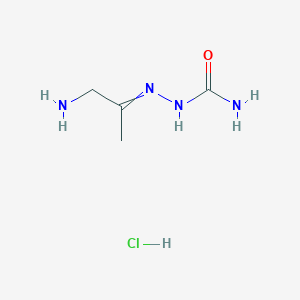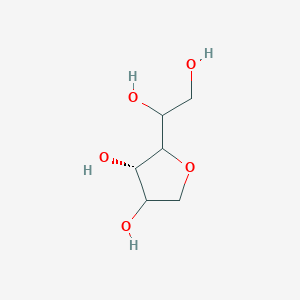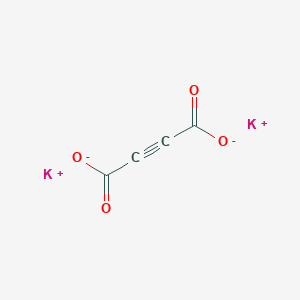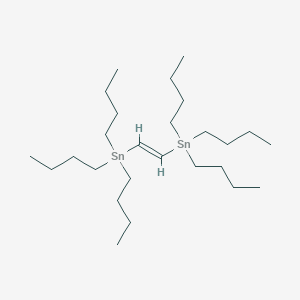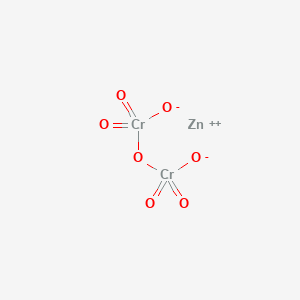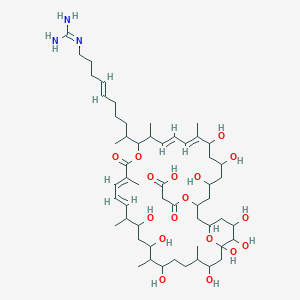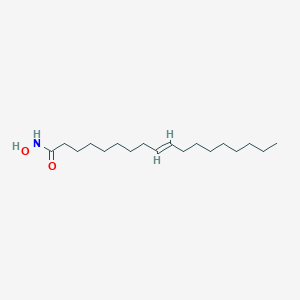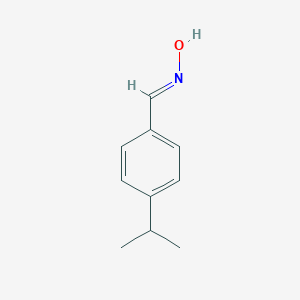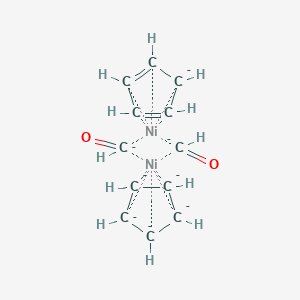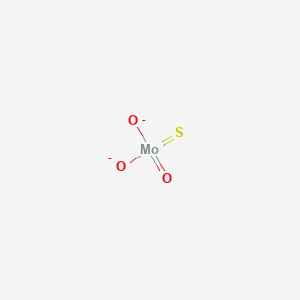
Dioxido-oxo-sulfanylidenemolybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxido-oxo-sulfanylidenemolybdenum, also known as MoO2(S2), is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is a molybdenum-based complex that has a unique structure and properties, which make it useful for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Dioxido-oxo-sulfanylidenemolybdenum(S2) has a wide range of applications in scientific research. It has been used as a catalyst in various chemical reactions, including oxidation and reduction reactions. It has also been used as a photocatalyst in the degradation of organic pollutants. In addition, Dioxido-oxo-sulfanylidenemolybdenum(S2) has been used as a precursor for the synthesis of other molybdenum-based compounds, such as MoS2 and MoSe2.
Wirkmechanismus
The mechanism of action of Dioxido-oxo-sulfanylidenemolybdenum(S2) is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which can coordinate with electron-rich molecules and facilitate chemical reactions. It is also believed that Dioxido-oxo-sulfanylidenemolybdenum(S2) can form a complex with oxygen, which can act as an oxidizing agent in some reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Dioxido-oxo-sulfanylidenemolybdenum(S2). However, it has been reported that the compound can induce oxidative stress in cells, which can lead to cell death. It has also been reported that Dioxido-oxo-sulfanylidenemolybdenum(S2) can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dioxido-oxo-sulfanylidenemolybdenum(S2) in lab experiments is its catalytic activity, which can facilitate chemical reactions. It is also relatively easy to synthesize and handle in the laboratory. However, one of the limitations of using Dioxido-oxo-sulfanylidenemolybdenum(S2) is its potential toxicity, which can pose a risk to researchers. In addition, the compound may not be suitable for all types of reactions, and its effectiveness may depend on the specific conditions of the reaction.
Zukünftige Richtungen
There are several future directions for research on Dioxido-oxo-sulfanylidenemolybdenum(S2). One area of interest is the development of new synthetic methods for the compound, which can improve its yield and purity. Another area of interest is the exploration of its potential applications in other scientific fields, such as energy storage and conversion. In addition, more research is needed to understand the mechanism of action of Dioxido-oxo-sulfanylidenemolybdenum(S2) and its potential toxicity, which can inform the safe handling and use of the compound in the laboratory.
Conclusion:
In conclusion, Dioxido-oxo-sulfanylidenemolybdenum(S2) is a molybdenum-based compound that has potential applications in various scientific research fields. Its catalytic activity, unique structure, and properties make it useful for a wide range of applications. However, more research is needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in other scientific fields.
Synthesemethoden
The synthesis of Dioxido-oxo-sulfanylidenemolybdenum(S2) involves the reaction of molybdenum trioxide (MoO3) with thioacetamide (CH3CSNH2) in the presence of a reducing agent such as hydrazine (N2H4). The reaction takes place in a solvent such as water or ethanol and is carried out under reflux conditions. The resulting product is a yellow-orange powder that is soluble in water and other polar solvents.
Eigenschaften
CAS-Nummer |
11107-97-4 |
|---|---|
Produktname |
Dioxido-oxo-sulfanylidenemolybdenum |
Molekularformel |
MoO3S-2 |
Molekulargewicht |
176 g/mol |
IUPAC-Name |
dioxido-oxo-sulfanylidenemolybdenum |
InChI |
InChI=1S/Mo.3O.S/q;;2*-1; |
InChI-Schlüssel |
VPYFMOMHCBPPRM-UHFFFAOYSA-N |
SMILES |
[O-][Mo](=O)(=S)[O-] |
Kanonische SMILES |
[O-][Mo](=O)(=S)[O-] |
Andere CAS-Nummern |
11107-97-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



